molecular formula C22H16FNO3 B7731681 6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B7731681
M. Wt: 361.4 g/mol
InChI Key: PEJFHWQZLYCTHH-UHFFFAOYSA-N
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Description

6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline and furan derivatives.

Scientific Research Applications

6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-chloroquinoline share structural similarities.

    Furan Derivatives: Compounds such as 2-furancarboxylic acid and 5-phenylfuran exhibit similar chemical properties.

Uniqueness

6-Ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the combination of its quinoline, furan, and fluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-ethyl-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3/c1-2-13-7-8-18-15(11-13)16(22(25)26)12-19(24-18)21-10-9-20(27-21)14-5-3-4-6-17(14)23/h3-12H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFHWQZLYCTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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